molecular formula C7H7N3O B15329159 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine

2-Methoxy-5h-pyrrolo[2,3-b]pyrazine

Cat. No.: B15329159
M. Wt: 149.15 g/mol
InChI Key: WZWJIVQLRRYBNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine can be achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . The reaction conditions typically involve the use of a catalyst, such as Rh2(OAc)4, and are carried out under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Comparison with Similar Compounds

2-Methoxy-5h-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as 5H-pyrrolo[3,4-b]pyrazine and pyrrolo[1,2-a]pyrazine . While all these compounds share a similar core structure, they differ in their biological activities. For example, 5H-pyrrolo[2,3-b]pyrazine derivatives show more kinase inhibitory activity, whereas pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities .

List of Similar Compounds

These compounds highlight the versatility and potential of the pyrrolopyrazine scaffold in drug discovery and development.

Biological Activity

2-Methoxy-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This compound belongs to the pyrrolopyrazine family, which has been extensively studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Molecular Characteristics :

  • Molecular Formula : C7H7N3O
  • Molecular Weight : 149.15 g/mol
  • IUPAC Name : this compound
  • InChI Key : WZWJIVQLRRYBNG-UHFFFAOYSA-N
PropertyValue
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
IUPAC NameThis compound
InChIInChI=1S/C7H7N3O/c1-11-6-4-9-7-5(10-6)2-3-8-7/h2-4H,1H3,(H,8,9)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases. These interactions can modulate various signaling pathways involved in cellular processes such as proliferation and apoptosis .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has shown efficacy against various cancer cell lines:

Cell LineIC50 (μM)
MCF7 (breast cancer)13.73 ± 2.32
MDA-MB 468 (breast cancer)11.46 ± 2.45
A549 (lung cancer)6.6 ± 0.6
HepG2 (hepatocellular carcinoma)3.84 ± 0.54

These findings suggest that the compound induces apoptosis and cell cycle arrest in cancer cells .

Antimicrobial and Antiviral Activities

The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting nucleic acid synthesis . Additionally, it has shown antiviral activity by interfering with viral replication processes.

Kinase Inhibition

One of the prominent biological activities of this compound is its role as a kinase inhibitor. It has been identified as a potent inhibitor of Janus kinase 3 (JAK3), which is crucial in the signaling pathways of several cytokines involved in immune responses . The selectivity of this compound for JAK3 over other kinases enhances its therapeutic potential in treating autoimmune diseases.

Case Studies

A study published in Molecules explored the structure-activity relationships of various pyrrolopyrazine derivatives, including this compound. The researchers found that modifications to the pyrrolo structure significantly affected the biological activity and selectivity for JAK3 inhibition .

Another investigation focused on the anti-cancer properties of this compound against multiple cancer types. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-methoxy-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H7N3O/c1-11-6-4-9-7-5(10-6)2-3-8-7/h2-4H,1H3,(H,8,9)

InChI Key

WZWJIVQLRRYBNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=N1)C=CN2

Origin of Product

United States

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